6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid
Overview
Description
6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₀O₃. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the 6th position and a carboxylic acid group at the 2nd position on the dihydronaphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-(2-hydroxyphenyl)acetic acid derivatives. The reaction is often catalyzed by acids or bases and conducted under reflux conditions to ensure complete cyclization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids can enhance the efficiency of the cyclization process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl group in this compound can be substituted with various functional groups through nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted naphthalene derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with target molecules, thereby modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function .
Comparison with Similar Compounds
3,4-Dihydronaphthalene-2-carboxylic acid: Lacks the hydroxyl group at the 6th position, resulting in different chemical reactivity and biological activity.
6-Methoxy-3,4-dihydronaphthalene-2-carboxylic acid: Contains a methoxy group instead of a hydroxyl group, which affects its solubility and interaction with biological targets.
Uniqueness: 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical properties and biological activities. These functional groups enable it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
6-hydroxy-3,4-dihydronaphthalene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h3-6,12H,1-2H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOQJEVXDJHPEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)C=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600491 | |
Record name | 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119034-95-6 | |
Record name | 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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